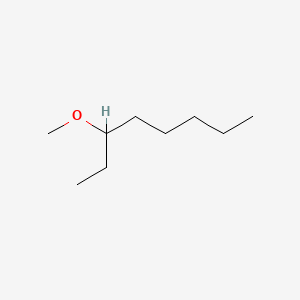
Octane, 3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyoctane is an organic compound with the molecular formula C₉H₂₀O. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its IUPAC name, 3-methoxyoctane .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyoctane can be synthesized through various methods. One common approach involves the reaction of 3-octanol with methanol in the presence of an acid catalyst. This process typically requires heating under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
In an industrial setting, the production of 3-methoxyoctane may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyoctane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Various substituted octanes
Scientific Research Applications
3-Methoxyoctane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the behavior of ethers in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is utilized in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 3-methoxyoctane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The substitution reactions involve the nucleophilic attack on the methoxy group, resulting in the formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
3-Methyloctane: Similar in structure but lacks the methoxy group.
3-Methoxybenzamide: Contains a methoxy group but differs in the core structure.
2-Isobutyl-3-methoxypyrazine: Contains a methoxy group but has a pyrazine ring.
Uniqueness
3-Methoxyoctane is unique due to its specific ether structure, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
54658-02-5 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-methoxyoctane |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-9(5-2)10-3/h9H,4-8H2,1-3H3 |
InChI Key |
FRFFONQXEGIMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)
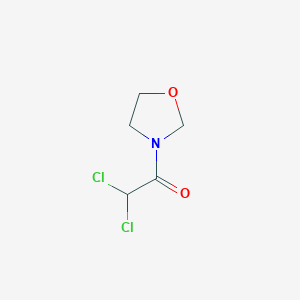
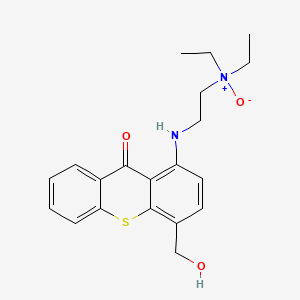
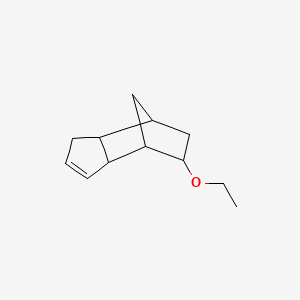
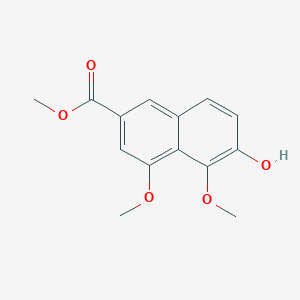
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
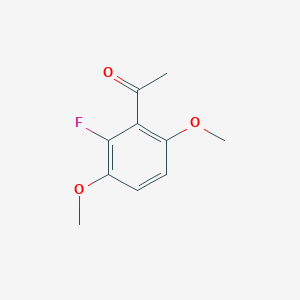
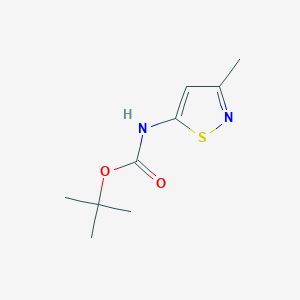

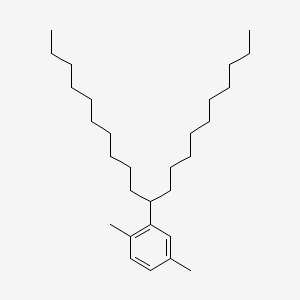
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)

